6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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Description
6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H14N6O2 and its molecular weight is 370.372. The purity is usually 95%.
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Biological Activity
6-Phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a compound of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The compound has the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₄N₄O₂ |
Molecular Weight | 330.3 g/mol |
CAS Number | 1040642-25-8 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole and triazole moieties are known to exhibit diverse pharmacological effects. These include:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives containing oxadiazole structures have been documented to induce apoptosis in various cancer cell lines such as MCF7 (breast cancer), PC3 (prostate cancer), and SF-295 (CNS cancer) .
- Enzyme Inhibition : Studies have indicated that similar oxadiazole derivatives can inhibit key enzymes involved in cancer progression, such as EGFR and Src kinases. The reported IC50 values for some derivatives range from 0.24 µM to 0.96 µM for these targets .
Anticancer Activity
In a study examining the anticancer properties of various oxadiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity:
Compound | IC50 (µM) | Target |
---|---|---|
Compound A (related structure) | 0.275 | Axl kinase |
Compound B | 0.417 | EGFR |
Compound C | 0.96 | Src kinase |
These findings suggest that the compound could potentially serve as a lead structure for developing new anticancer agents.
Molecular Docking Studies
Molecular docking studies have demonstrated that the compound binds effectively to target proteins involved in cancer signaling pathways. The binding affinity was assessed using various computational methods, revealing favorable interactions with active sites of kinases .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Case Study on MCF7 Cells : A derivative similar to the target compound was tested against MCF7 cells and showed a growth inhibition rate of approximately 95% at a concentration of 10−5M .
- Combination Therapy : In another study involving combination therapies with standard chemotherapeutics, the compound enhanced the efficacy of existing treatments by reducing cell viability significantly more than either agent alone .
Properties
IUPAC Name |
6-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O2/c27-20-25(13-18-21-19(24-28-18)15-9-5-2-6-10-15)23-17-12-11-16(22-26(17)20)14-7-3-1-4-8-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIODOLSCFTIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=NC(=NO4)C5=CC=CC=C5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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